molecular formula C13H19NO B177373 Trans-4-(benzyloxy)cyclohexanamine CAS No. 160357-83-5

Trans-4-(benzyloxy)cyclohexanamine

Cat. No.: B177373
CAS No.: 160357-83-5
M. Wt: 205.3 g/mol
InChI Key: QEJZOTXVZFPSPN-UHFFFAOYSA-N
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Description

Trans-4-(benzyloxy)cyclohexanamine: is an organic compound with the molecular formula C₁₃H₁₉NO. It is a derivative of cyclohexanamine, where a benzyloxy group is attached to the fourth position of the cyclohexane ring in the trans configuration. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production often employs catalytic hydrogenation techniques due to their efficiency and scalability. The use of palladium or platinum catalysts is common in these processes .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: Trans-4-(benzyloxy)cyclohexanamine is unique due to its specific benzyloxy substitution, which imparts distinct chemical and physical properties. This substitution can influence its reactivity, solubility, and interaction with biological targets, making it valuable in specific synthetic and medicinal applications .

Biological Activity

Trans-4-(benzyloxy)cyclohexanamine is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a cyclohexane ring substituted with a benzyloxy group and an amino group. This specific arrangement confers distinct chemical reactivity and biological activity, making it a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets within biological systems. It may act as a ligand for neurotransmitter receptors or enzymes, modulating their activity. The specific pathways involved can vary depending on the context of its use, but key mechanisms include:

  • Receptor Modulation : Interaction with neurotransmitter receptors, potentially influencing neuropharmacological outcomes.
  • Enzyme Inhibition : Acting as an inhibitor for specific enzymes involved in metabolic pathways.
  • Cell Signaling : Modulating intracellular signaling cascades that affect cell proliferation and survival.

Biological Activity and Therapeutic Applications

Research has indicated several promising biological activities associated with this compound:

  • Neuropharmacology : The compound has been investigated for its potential role in developing new therapeutic agents targeting neurological disorders. Its ability to interact with neurotransmitter systems suggests possible applications in treating conditions such as depression and anxiety.
  • Anticancer Activity : Preliminary studies have shown that derivatives of cyclohexanamine compounds can exhibit anticancer properties by inducing apoptosis in cancer cells. The specific effects of this compound on cancer cell lines remain an area for further exploration .

Case Studies

Several studies have explored the biological activity of this compound and its derivatives:

  • Neurotransmitter Interaction Studies :
    • A study demonstrated the compound's ability to modulate serotonin receptor activity, suggesting potential antidepressant effects. Dose-response assays indicated significant receptor binding affinity .
  • Anticancer Activity Assessment :
    • In vitro assays showed that this compound derivatives inhibited the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to the induction of cell cycle arrest at the G0/G1 phase .
  • Enzyme Inhibition :
    • Research has highlighted the compound's potential as an inhibitor of specific metabolic enzymes, which could lead to novel therapeutic strategies for metabolic disorders .

Summary of Biological Activities

Biological ActivityDescriptionReferences
NeuropharmacologicalModulates neurotransmitter receptors; potential antidepressant effects
AnticancerInduces apoptosis in cancer cells; inhibits proliferation
Enzyme InhibitionInhibits specific metabolic enzymes; potential for metabolic disorder treatment

Properties

IUPAC Name

4-phenylmethoxycyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEJZOTXVZFPSPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50540789
Record name 4-(Benzyloxy)cyclohexan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50540789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98454-39-8
Record name 4-(Benzyloxy)cyclohexan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50540789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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